REACTION_CXSMILES
|
P(Cl)(Cl)(Cl)(Cl)[Cl:2].[CH2:7]([S:14]([OH:17])(=O)=[O:15])[CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH3:13].[Na]>>[CH2:7]([S:14]([Cl:2])(=[O:17])=[O:15])[CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH3:13] |^1:17|
|
Name
|
|
Quantity
|
3.3 g
|
Type
|
reactant
|
Smiles
|
P(Cl)(Cl)(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CCCCCC)S(=O)(=O)O
|
Name
|
|
Quantity
|
1.75 g
|
Type
|
reactant
|
Smiles
|
[Na]
|
Type
|
CUSTOM
|
Details
|
to stir overnight under nitrogen
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WAIT
|
Details
|
the mixture was left
|
Type
|
CUSTOM
|
Details
|
Phosphorous oxychloride was removed by distillation at 150° C. for 3 h
|
Duration
|
3 h
|
Type
|
DISTILLATION
|
Details
|
The residue was distilled under reduced pressure (ca. 5 mm Hg) at 135° C.
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
C(CCCCCC)S(=O)(=O)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |